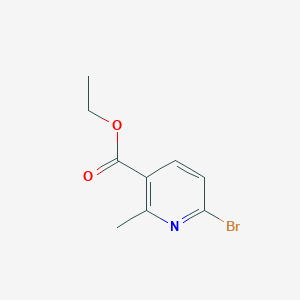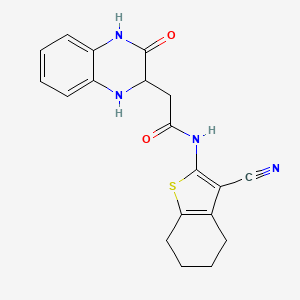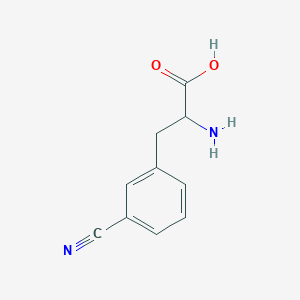![molecular formula C25H27N5O2 B2516490 5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226457-96-0](/img/structure/B2516490.png)
5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide" is a complex molecule that appears to be a derivative of triazole and oxazole compounds. Triazoles and oxazoles are heterocyclic compounds that have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The triazole ring, in particular, is known for its presence in various pharmacologically active compounds and its utility as a scaffold in drug design .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and ynamides in cycloaddition reactions. For instance, ruthenium-catalyzed cycloaddition has been employed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are useful for creating triazole-based scaffolds . Similarly, the synthesis of oxazole derivatives can be achieved through reactions involving isocyanates and acylating agents . The compound likely involves a multi-step synthetic route that combines elements of triazole and oxazole chemistry, potentially utilizing similar methodologies.
Molecular Structure Analysis
The molecular structure of triazole and oxazole derivatives has been characterized using various spectroscopic techniques, including NMR and X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the geometry of the rings. The compound would likely exhibit a complex NMR spectrum due to the presence of multiple aromatic rings and heteroatoms.
Chemical Reactions Analysis
Triazole and oxazole compounds can undergo a variety of chemical reactions. For example, triazoles can participate in alkylation reactions, as seen with 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which can be alkylated to form different esters and amides . Oxazoles can be synthesized through intramolecular cyclization of enamides, as reported in the synthesis of 2-phenyl-4,5-substituted oxazoles . The compound may also be amenable to similar transformations, which could be useful for further functionalization or for the synthesis of analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole and oxazole derivatives, such as thermal stability, density, and reactivity, can be predicted using computational methods and measured experimentally . For instance, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been assessed using differential scanning calorimetry . The compound would likely have its own unique set of properties that could be determined through similar analytical techniques.
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, and its inhibition can be beneficial in conditions like gout.
Mode of Action
It’s worth noting that compounds with similar structures have shown to inhibit xanthine oxidase . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its activity.
Biochemical Pathways
The compound likely affects the purine metabolism pathway, given its potential inhibitory effect on xanthine oxidase . This enzyme is involved in the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, the compound could potentially reduce the production of uric acid, which is beneficial in managing conditions like gout.
Result of Action
If the compound does indeed inhibit xanthine oxidase, it could potentially reduce the levels of uric acid in the body . High levels of uric acid can lead to conditions like gout and kidney stones, so a reduction in uric acid levels could alleviate these conditions.
Eigenschaften
IUPAC Name |
5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-11-13-21(14-12-17)25-27-22(19(3)32-25)16-30-18(2)23(28-29-30)24(31)26-15-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-14H,7,10,15-16H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYDFWPYDPRCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2516413.png)

![3-[(4-chlorobenzyl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2516415.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2516417.png)


![5-[(2-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2516424.png)
![N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516425.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2516426.png)


